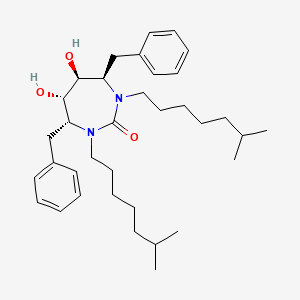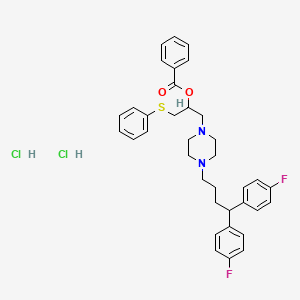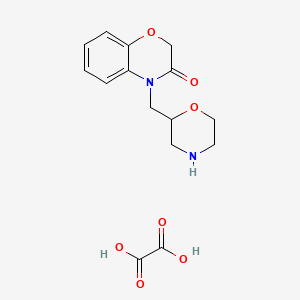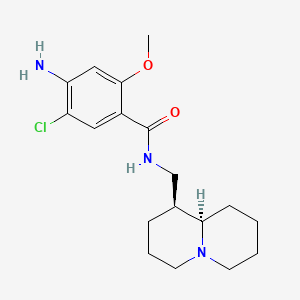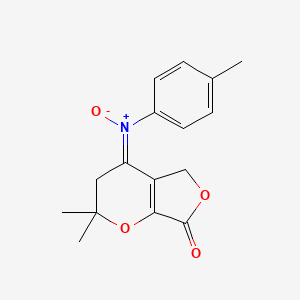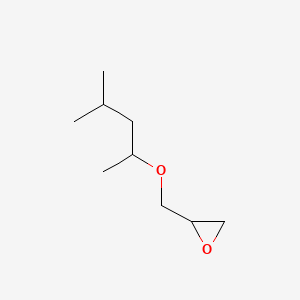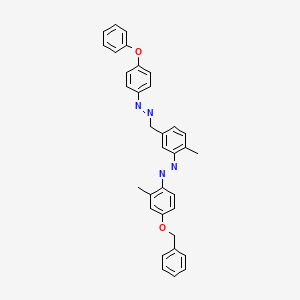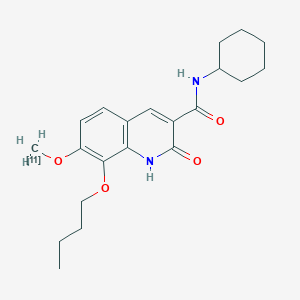
32K7UR2Zhz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 32K7UR2Zhz, also known as 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide, is a radiolabeled molecule used primarily in positron emission tomography (PET) imaging. This compound is particularly significant due to its ability to bind specifically to type 2 cannabinoid receptors, making it a valuable tool in the study of neuroinflammatory and neurodegenerative diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide involves several steps:
Production of Carbon-11: Carbon-11 is produced using a cyclotron, typically starting with nitrogen gas and protons to form carbon dioxide (11C-CO2).
Formation of Methyl Iodide: The carbon dioxide is then reduced to methanol (11C-CH3OH) and subsequently converted to methyl iodide (11C-CH3I) using hydriodic acid.
Radiolabeling: The methyl iodide is used to methylate the precursor molecule, resulting in the formation of the final radiolabeled compound.
Industrial Production Methods
Industrial production of this compound requires a facility equipped with a cyclotron due to the short half-life of carbon-11 (approximately 20 minutes). The production process must be carried out quickly and efficiently to ensure the radiolabeled compound is available for immediate use in PET imaging.
化学反応の分析
Types of Reactions
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and cyclohexyl groups.
Reduction: Reduction reactions can occur at the quinoline ring, affecting the overall structure and reactivity of the compound.
Substitution: The methoxy group can be substituted with other functional groups, altering the binding affinity and specificity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoline structures.
科学的研究の応用
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a radiolabeled tracer in PET imaging to study chemical reactions and molecular interactions.
Biology: Helps in visualizing and quantifying the expression of type 2 cannabinoid receptors in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system.
作用機序
The compound exerts its effects by binding specifically to type 2 cannabinoid receptors (CB2R). Upon binding, it modulates the activity of these receptors, which are involved in various inflammatory and immune responses. The radiolabeled carbon-11 allows for the visualization of receptor distribution and density using PET imaging, providing valuable insights into the role of CB2R in different pathological conditions.
類似化合物との比較
Similar Compounds
11C-Methionine: Another radiolabeled compound used in PET imaging, primarily for studying protein synthesis in tumors.
11C-Choline: Used in PET imaging for prostate cancer diagnosis and monitoring.
11C-Raclopride: A radiolabeled compound used to study dopamine receptors in the brain.
Uniqueness
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide is unique due to its high specificity for type 2 cannabinoid receptors, making it particularly valuable for studying neuroinflammatory and neurodegenerative diseases. Its ability to provide detailed imaging of CB2R distribution and activity sets it apart from other radiolabeled compounds used in PET imaging.
特性
CAS番号 |
1192134-13-6 |
|---|---|
分子式 |
C21H28N2O4 |
分子量 |
371.5 g/mol |
IUPAC名 |
8-butoxy-N-cyclohexyl-7-(111C)methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H28N2O4/c1-3-4-12-27-19-17(26-2)11-10-14-13-16(21(25)23-18(14)19)20(24)22-15-8-6-5-7-9-15/h10-11,13,15H,3-9,12H2,1-2H3,(H,22,24)(H,23,25)/i2-1 |
InChIキー |
KIVHVAVIXCVGPY-JVVVGQRLSA-N |
異性体SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)O[11CH3] |
正規SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



